4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate
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Description
Scientific Research Applications
Organic Synthesis Applications
One prominent application is in the field of organic synthesis, particularly in the Julia-Kocienski olefination reactions. These reactions are critical for forming carbon-carbon bonds, essential in constructing complex organic molecules. For example, sulfones have been utilized in the Julia-Kocienski olefination to afford 1,2-disubstituted alkenes and dienes in good yields and stereoselectivities. This method is advantageous for synthesizing methoxylated stilbenes, including trimethylated resveratrol, highlighting the relevance of sulfone derivatives in creating pharmacologically significant compounds and materials (D. A. Alonso et al., 2005).
Catalysis and Chemical Transformations
Sulfonated compounds play a significant role in catalysis, particularly in the synthesis of high-density biofuels. The use of hydrophobic sulfonic acid-functionalized biochar as a catalyst has been explored for alkylation reactions, demonstrating high activity and selectivity. This research underscores the potential of sulfonated materials in environmentally sustainable chemical processes (Yao Zhong et al., 2019).
Material Science
In material science, sulfone derivatives are investigated for their optical properties. Chalcone derivatives incorporating sulfone groups have shown potential in nonlinear optical applications due to their specific crystalline structures and electronic properties. These compounds, such as 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate, exhibit significant second-harmonic generation (SHG) efficiency, indicating their utility in photonic and laser technologies (V. Parol et al., 2020).
Analytical Chemistry
Sulfone derivatives are also pivotal in analytical chemistry for their role in environmental decontamination. N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, for instance, has been shown to react with sulfur mustard simulants, leading to non-toxic products. This research highlights the potential of sulfone-based polymers in developing new materials for chemical warfare agent decontamination (P. K. Gutch et al., 2007).
Properties
IUPAC Name |
(4-ethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-3-11-4-6-12(7-5-11)20-21(18,19)15-9-14(17)13(16)8-10(15)2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLJNIBVLNWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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